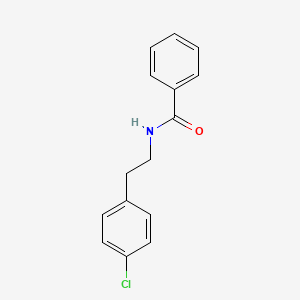

N-(p-Chlorophenethyl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

3418-95-9 |

|---|---|

Molecular Formula |

C15H14ClNO |

Molecular Weight |

259.73 g/mol |

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]benzamide |

InChI |

InChI=1S/C15H14ClNO/c16-14-8-6-12(7-9-14)10-11-17-15(18)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |

InChI Key |

RFZCESJZKQWEOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N P Chlorophenethyl Benzamide

Established Synthetic Routes for the N-(p-Chlorophenethyl)benzamide Core

The formation of the amide bond in this compound is typically achieved through several reliable and well-documented synthetic pathways. These methods form the foundation of benzamide (B126) synthesis and are widely employed in both academic and industrial research.

Classical Acylation Reactions

The most direct and traditional method for synthesizing this compound is through the acylation of p-chlorophenethylamine with a benzoyl derivative. This approach, often a variation of the Schotten-Baumann reaction, is characterized by its simplicity and efficiency.

The reaction typically involves the treatment of p-chlorophenethylamine with benzoyl chloride in the presence of a base. The base, often an amine like triethylamine (B128534) or an aqueous solution of sodium hydroxide, serves to neutralize the hydrochloric acid byproduct generated during the reaction. The use of a two-phase system (e.g., dichloromethane (B109758) and water) with a base is a hallmark of the Schotten-Baumann conditions, which provides a facile and rapid method for amide bond formation. mdpi.com For instance, a general procedure involves dissolving the amine, 2-(p-chlorophenyl)ethan-1-amine, in a solvent like dichloromethane, followed by the addition of benzoyl chloride. A base such as triethylamine is then introduced to drive the reaction to completion. mdpi.com The final product is typically isolated after a straightforward workup involving washing with dilute acid and base to remove unreacted starting materials. mdpi.com

A similar classical acylation is employed in the synthesis of related structures, such as moclobemide, where 4-chlorobenzoyl chloride is reacted with 2-morpholinoethylamine. google.com This underscores the broad applicability of using acyl chlorides for the preparation of benzamides from their corresponding amine precursors.

Amidation Reactions Utilizing Coupling Reagents

When starting from benzoic acid instead of the more reactive benzoyl chloride, coupling reagents are essential to facilitate amide bond formation. These reagents activate the carboxylic acid, transforming it into a reactive intermediate that is susceptible to nucleophilic attack by the amine. This method is particularly valuable when dealing with sensitive substrates where the use of harsh reagents like thionyl chloride to prepare the acid chloride is not feasible. researchgate.net

A wide array of coupling reagents has been developed, with only a select few being commonly used for large-scale synthesis due to their reliability and cost-effectiveness. researchgate.net Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.govpeptide.com The role of these additives is to form a highly reactive intermediate and suppress side reactions, such as racemization in chiral substrates. peptide.combachem.com The combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be particularly effective for coupling electron-deficient amines, significantly improving reaction yields. nih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a reactive acylating agent in situ, which is then readily attacked by the amine. researchgate.net The choice of solvent can be critical, with acetonitrile (B52724) and dichloromethane often providing the best results. nih.gov

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Reagent/Additive | Key Features | Byproduct Characteristics |

|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | Commonly used for preparing amides and esters. peptide.com | Forms N,N'-dicyclohexylurea, which is insoluble in most organic solvents and precipitates out. nih.govpeptide.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide, allowing for easy removal of the urea (B33335) byproduct through aqueous extraction. peptide.com | Water-soluble, simplifying purification compared to DCC. nih.gov |

| HOBt (1-Hydroxybenzotriazole) | Used as an additive with carbodiimides to minimize racemization and enhance reactivity. peptide.combachem.com | --- |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Reacts faster than HBTU with less epimerization during coupling. peptide.com | --- |

| DMAP (4-(N,N-Dimethylamino)pyridine) | Used as a catalyst to accelerate esterifications and amidations. bachem.com Can serve as an acyl transfer agent. nih.gov | --- |

Nucleophilic Acyl Substitution Strategies

At its core, the synthesis of this compound via the previously mentioned routes is a manifestation of a broader reaction class: nucleophilic acyl substitution (NAS). masterorganicchemistry.com This reaction involves the addition of a nucleophile (p-chlorophenethylamine) to the carbonyl carbon of a carboxylic acid derivative, forming a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and reforming the carbonyl double bond to yield the final amide product. libretexts.org

The efficiency and conditions of the NAS reaction are heavily dependent on the nature of the leaving group, which in turn dictates the reactivity of the carboxylic acid derivative. The general order of reactivity is: acid chlorides > acid anhydrides > esters > amides. libretexts.org

Using Acid Chlorides: Benzoyl chloride is highly reactive because the chloride ion is an excellent leaving group. The carbonyl group is destabilized by the strong electron-withdrawing effect of chlorine, making the carbonyl carbon highly electrophilic and readily attacked by the amine. libretexts.org This high reactivity allows the reaction to proceed rapidly, often at room temperature. mdpi.com

Using Carboxylic Acids (with Coupling Reagents): When starting with benzoic acid, the hydroxyl group (-OH) is a poor leaving group. Coupling reagents function by converting this poor leaving group into a better one. For example, EDC converts the hydroxyl into a reactive O-acylisourea intermediate, which is a much better leaving group and is readily displaced by the amine. researchgate.netbachem.com

Therefore, classical acylation and methods using coupling reagents are simply different strategies to achieve the same fundamental transformation: a nucleophilic acyl substitution at the benzoyl carbonyl group.

Advanced Synthetic Approaches

To overcome the limitations of traditional batch processing, such as long reaction times and potential for side reactions, more advanced synthetic methodologies have been developed. These include microwave-assisted synthesis and continuous flow processes, which offer significant improvements in efficiency, speed, and scalability.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The hydrolysis of benzamide, which takes an hour under conventional heating, can be completed in just seven minutes with microwave irradiation, yielding 99% benzoic acid. rasayanjournal.co.in This acceleration is attributed to the efficient and direct transfer of energy to the solvent and reactant molecules. psu.edu

For the synthesis of benzamides, microwave irradiation can be applied to the reaction of a substituted benzoic acid with an amine in an aqueous phase, providing an environmentally friendly, safe, and efficient preparation method. google.com In some protocols, an "Enhanced Microwave Synthesis" (EMS) approach is used, where the reaction vessel is cooled externally while simultaneously administering microwave power. This allows more microwave energy to be applied directly to the reaction mixture without a significant increase in the bulk temperature, resulting in higher yields and cleaner chemistries. psu.edu

Table 2: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours (e.g., 10-12 hours for some oxidations) rasayanjournal.co.in | Minutes (e.g., 5-10 minutes) rasayanjournal.co.ingoogle.com |

| Energy Input | Conductive heating, slow and inefficient. | Direct dielectric heating, rapid and efficient. rasayanjournal.co.in |

| Yield | Often moderate. | Often higher yields (e.g., 92-96%). google.com |

| Side Products | More prevalent due to prolonged reaction times at high temperatures. | Reduced, leading to cleaner reactions and simpler purification. psu.edu |

| Environment | Often requires organic solvents. | Can be adapted for greener solvents, including water. google.com |

Continuous Process Methodologies for Benzamide Derivatives

Continuous flow chemistry offers a paradigm shift from traditional batch synthesis. In a flow system, reactants are continuously pumped through a heated reactor coil, where they mix and react. This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, efficiency, and scalability. researchgate.net

For amide synthesis, a continuous flow process can be designed where a carboxylic acid and an amine are coupled using a suitable reagent within a short residence time. For example, an efficient continuous flow synthesis of amides was achieved using 2-bromo-1-ethylpyridinium tetrafluoroborate (B81430) (BEP) as a coupling agent in the bio-derived solvent γ-valerolactone (GVL). The reaction proceeded at ambient temperature with a residence time of just one minute, allowing for on-demand generation of the amide product. benthamdirect.com Another approach involves a direct, flow-based synthesis of amides mediated by carbon disulfide, which is inexpensive and widely available. rsc.org

The advantages of continuous flow for producing benzamide derivatives are significant. The small reactor volume enhances safety when dealing with exothermic reactions or hazardous reagents. The process is easily scalable by simply running the system for a longer duration or by "numbering up" (running multiple systems in parallel), which bypasses the challenges associated with scaling up batch reactions. researchgate.net

Table 3: Parameters in Continuous Flow Synthesis of Amides

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Reactant Streams | Separate solutions of the carboxylic acid, amine, and coupling agent are pumped into the system. | Flow rates can range from μL/min to mL/min. researchgate.net |

| Reactor | Typically a coiled tube made of a chemically inert material (e.g., PFA, stainless steel). | Volume can range from microliters to several milliliters. |

| Temperature | The reactor is immersed in a heating/cooling bath for precise temperature control. | Can range from sub-ambient to high temperatures (e.g., 60°C). researchgate.net |

| Residence Time | The time reactants spend in the heated zone of the reactor, controlled by flow rate and reactor volume. | Can be as short as one minute. benthamdirect.com |

| Back-Pressure Regulator | Maintains pressure in the system, allowing for heating solvents above their boiling points. | --- |

| Collection | The product stream is continuously collected at the outlet. | In-line purification or analysis can be integrated. researchgate.net |

Derivatization Strategies and Analogue Synthesis

Exploration of Substituent Effects on the Benzamide Moiety

The benzamide portion of the molecule is a frequent target for synthetic modification. By introducing various substituents onto this aromatic ring, chemists can systematically probe the impact of electronic and steric factors on the compound's activity. The synthesis of these analogues typically involves the acylation of p-chlorophenethylamine with a series of substituted benzoyl chlorides. This straightforward reaction allows for the generation of a library of compounds with diverse electronic properties, ranging from electron-donating to electron-withdrawing groups, at the ortho, meta, and para positions.

Research findings have demonstrated that the nature and position of the substituent on the benzamide ring can have a profound effect on the biological activity of the resulting analogue. For instance, in some contexts, the introduction of small, electron-donating groups at the para-position can lead to an increase in potency, whereas bulky groups or substituents at the ortho-position may cause a decrease in activity due to steric hindrance.

Table 1: Representative Substituent Effects on the Benzamide Moiety

| Position of Substitution | Substituent Example | Electronic Effect | General Impact on Activity |

|---|---|---|---|

| para | -OCH₃ (Methoxy) | Electron-Donating | Often leads to increased potency. |

| para | -NO₂ (Nitro) | Electron-Withdrawing | Can decrease or abolish activity. |

| meta | -Cl (Chloro) | Electron-Withdrawing | Variable, can either increase or decrease activity depending on the biological target. |

Modifications of the Phenethyl Linker and Terminal Phenyl Ring

Alterations to the two-carbon phenethyl linker and the terminal p-chlorophenyl ring represent another critical avenue for analogue synthesis. Modifications to the linker, such as changing its length, introducing rigidity (e.g., through the incorporation of a double bond), or adding functional groups, can significantly impact the molecule's conformation and its ability to fit within a specific binding site.

Similarly, the terminal phenyl ring and its chloro-substituent are key determinants of the molecule's properties. While the 4-chloro substituent is often considered important, its replacement with other halogens (e.g., fluorine, bromine) or other groups can fine-tune the lipophilicity and electronic nature of this part of the molecule. The synthesis of these analogues allows for a detailed exploration of the optimal steric and electronic requirements at this position.

Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

A more sophisticated derivatization strategy involves the creation of hybrid molecules. This approach entails covalently linking the this compound scaffold to another distinct pharmacophore. The goal is to create a single molecule that can interact with multiple biological targets or to synergistically enhance the desired activity. The synthesis of such hybrids is typically a multi-step process that requires careful planning and execution, often involving the use of functionalized linkers to connect the two molecular entities.

Introduction of Bioisosteric Replacements (e.g., Thioamides, Urea Derivatives)

Bioisosteric replacement is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacological properties of a lead compound. In the case of this compound, the central amide bond is a prime candidate for such modification. Replacing the amide carbonyl oxygen with a sulfur atom to form a thioamide, for example, can alter the bond's electronic properties and hydrogen-bonding capacity. This transformation is commonly achieved by treating the parent amide with a thionating agent like Lawesson's reagent.

Another common bioisosteric replacement is the substitution of the amide group with a urea or thiourea (B124793) linkage. This can be accomplished by reacting p-chlorophenethylamine with an appropriate isocyanate or isothiocyanate. These modifications introduce additional hydrogen bond donors and can significantly alter the molecule's three-dimensional shape and interactions with its biological target.

Table 2: Common Bioisosteric Replacements for the Amide Bond

| Original Group | Bioisosteric Replacement | Synthetic Approach | Key Change in Properties |

|---|---|---|---|

| Amide | Thioamide | Treatment with Lawesson's reagent | Altered electronics, potential for improved metabolic stability. |

| Amide | Urea | Reaction with an isocyanate | Increased hydrogen bond donor capacity. |

Stereoselective Synthesis and Enantiomeric Preparation

When modifications to the this compound scaffold introduce a chiral center, the synthesis and evaluation of individual enantiomers become paramount. Biological systems are inherently chiral, and as a result, different enantiomers of a compound can exhibit vastly different pharmacological activities and metabolic fates.

The stereoselective synthesis of a specific enantiomer can be achieved through various methods. These include the use of chiral starting materials (chiral pool synthesis), the application of chiral catalysts or reagents to direct the formation of one enantiomer over the other (asymmetric synthesis), or the separation of a racemic mixture into its constituent enantiomers (chiral resolution). A thorough understanding of the SAR of any chiral analogue of this compound necessitates the preparation and biological testing of the individual, enantiomerically pure compounds.

Research on this compound Remains Limited Across Key Biological Areas

Anticancer Research Focus

A thorough review of scientific literature reveals a lack of specific studies on the anticancer properties of this compound. Consequently, there is no available data to report on its evaluation against cancer cell lines, its potential mechanisms of action, or its capacity to enhance other cancer therapies.

Evaluation of Cytotoxic Effects on Cancer Cell Lines

There are no published studies detailing the cytotoxic or anti-proliferative effects of this compound on specific cancer cell lines. As a result, data tables of its activity, such as IC50 values, cannot be provided.

Proposed Mechanisms of Action: DNA Intercalation and Enzyme Inhibition

Currently, there is no scientific literature proposing or investigating DNA intercalation or specific enzyme inhibition as potential mechanisms of action for this compound in a cancer context.

Radiosensitization and Chemosensitization Potential

The potential for this compound to act as a radiosensitizer or chemosensitizer in combination with existing cancer treatments has not been explored in any published research.

Modulation of Apoptosis Pathways (e.g., NFκB Inhibition)

There is no available research on the effects of this compound on apoptosis pathways, including any potential modulation of critical signaling molecules such as NFκB.

Targeting Specific Oncogenic Proteins (e.g., ZNF207, Plk1 PBD, Histone Deacetylases)

Scientific investigations into the interaction of this compound with specific oncogenic proteins like ZNF207, the Polo-box domain (PBD) of Polo-like kinase 1 (Plk1), or histone deacetylases (HDACs) have not been documented.

Anti-inflammatory Research

Similar to the lack of anticancer research, there is a scarcity of studies focused on the anti-inflammatory properties of this compound. While related benzamide structures have been investigated for their anti-inflammatory potential, specific data for this compound is not available.

Biological Activities and Mechanistic Investigations of N P Chlorophenethyl Benzamide

Anti-inflammatory Research

Assessment of Anti-inflammatory Effects via Albumin Denaturation Inhibition

Protein denaturation is a process where proteins lose their tertiary and secondary structures, often leading to a loss of their biological function. In the context of inflammation, the denaturation of tissue proteins is a well-documented contributor to the inflammatory process. The inhibition of protein denaturation, therefore, serves as a valuable in vitro screening method for potential anti-inflammatory agents.

While the albumin denaturation assay is a widely accepted method for assessing anti-inflammatory potential, a review of the current scientific literature reveals a lack of specific studies that have evaluated the inhibitory effects of N-(p-Chlorophenethyl)benzamide on albumin denaturation. Although other benzamide (B126) derivatives have been investigated for their anti-inflammatory properties, data directly pertaining to this compound in this specific assay is not presently available.

Modulation of Cellular Signaling Pathways Related to Inflammation

The inflammatory response is a complex biological process orchestrated by a network of cellular signaling pathways. Key pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a pivotal role in the transcription of pro-inflammatory genes. The modulation of these pathways is a key strategy in the development of anti-inflammatory therapies.

Research into the broader class of benzamides has indicated potential for the modulation of these inflammatory pathways. For instance, some benzamide compounds have been shown to inhibit the activation of NF-κB, a critical transcription factor that governs the expression of numerous inflammatory mediators. nih.gov However, specific investigations into the effects of this compound on cellular signaling pathways related to inflammation have not been reported in the available scientific literature. Therefore, its precise mechanism of action in this context remains to be elucidated.

Antimicrobial Research

The increasing prevalence of antimicrobial resistance necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action.

Broad-Spectrum Antimicrobial Activity (e.g., Antibacterial, Antifungal)

The evaluation of a compound's broad-spectrum antimicrobial activity is a crucial first step in determining its potential as an anti-infective agent. This typically involves testing the compound against a panel of clinically relevant bacteria and fungi.

A comprehensive search of the scientific literature indicates that while various benzamide derivatives have been synthesized and evaluated for their antimicrobial properties, specific studies detailing the broad-spectrum antibacterial or antifungal activity of this compound are not currently available.

Interactions with Microbial DNA and Proteins

Understanding how a compound interacts with microbial components is fundamental to elucidating its mechanism of antimicrobial action. These interactions can include the inhibition of essential enzymes, disruption of cell membrane integrity, or interference with nucleic acid synthesis.

To date, there is no published research specifically investigating the interactions of this compound with microbial DNA or proteins. Consequently, its molecular targets within microbial cells and its mechanism of antimicrobial action remain unknown.

Antiviral Research (e.g., Anti-HBV Activity)

The search for effective antiviral therapies is a global health priority. Research in this area often involves screening compounds for their ability to inhibit the replication of various viruses, including the Hepatitis B virus (HBV).

While direct antiviral studies on this compound are limited, significant research has been conducted on a structurally related N-phenylbenzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) . nih.govnih.gov This research has provided valuable insights into the potential anti-HBV activity of this class of compounds.

Studies have demonstrated that IMB-0523 exhibits potent anti-HBV activity in vitro. nih.govnih.gov The inhibitory effects of this derivative against both wild-type and drug-resistant HBV strains have been quantified, as detailed in the table below.

| Compound | Virus Strain | IC50 (µM) |

| IMB-0523 | Wild-type HBV | 1.99 |

| Drug-resistant HBV | 3.30 | |

| Lamivudine (B182088) (3TC) | Wild-type HBV | 7.37 |

| Drug-resistant HBV | >440 |

Data sourced from Cui et al., 2020. nih.gov

Mechanisms Involving Host Factor Modulation (e.g., APOBEC3G)

A promising strategy in antiviral drug development is the modulation of host cellular factors that can inhibit viral replication. One such family of host factors is the Apolipoprotein B mRNA Editing Enzyme, Catalytic Polypeptide-like (APOBEC) family, particularly APOBEC3G (A3G). A3G is a cytidine (B196190) deaminase that can restrict the replication of various viruses, including HBV. nih.gov

Research on the N-phenylbenzamide derivative, IMB-0523, has indicated that its anti-HBV activity may be mediated through the upregulation of intracellular A3G levels. nih.govnih.gov It is proposed that by increasing the expression of this host restriction factor, IMB-0523 enhances the cell's natural ability to combat HBV infection. This mechanism of action is distinct from many current anti-HBV drugs, suggesting a potential new avenue for therapeutic intervention. nih.gov

Other Emerging Biological Activities

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives are continuously being explored for new therapeutic applications. The following sections detail several areas where N-substituted benzamides and related molecules are showing potential.

The direct antispasmodic activity of this compound has not been extensively documented in the available scientific literature. However, the mechanisms of action for antispasmodic compounds often involve the modulation of neurotransmitter receptors or ion channels to reduce smooth muscle contraction. nih.gov Antispasmodic agents can exert their effects through various pathways, including the blockade of muscarinic or serotonin (B10506) receptors, activation of potassium (K+) channels, or blockade of calcium (Ca2+) channels. nih.gov While the potential of this compound in this area remains to be specifically investigated, the general versatility of the benzamide structure warrants exploration.

The phenylethylamine and benzamide moieties are both recognized pharmacophores for activity within the central nervous system. The 2-phenylethylamine structure, for instance, acts as a neuromodulator that can influence levels of dopamine (B1211576) and norepinephrine. mdpi.com

Dopamine Receptor Ligand Activity

The benzamide structure is a well-established component of many ligands targeting dopamine receptors, which are crucial in regulating motor control, motivation, and cognition. mdpi.com Research has shown that specific structural modifications to the benzamide core can produce high-affinity and selective ligands for various dopamine receptor subtypes (D2, D3, D4).

For example, a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides demonstrated high affinity for the dopamine D4 receptor, with one derivative, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17), showing an exceptionally high affinity (IC50 = 0.057 nM) and over 10,000-fold selectivity for the D4 receptor over the D2 subtype. nih.gov Further studies on this compound and its analogues confirmed that modifications to the amide bond or the alkyl chain could significantly impact D4 receptor affinity. drugbank.com Similarly, other complex arylcarboxamide derivatives have been developed as potent and selective D3 receptor antagonists, highlighting the modular nature of this chemical class for achieving receptor selectivity. researchgate.net

| Compound Name | Target Receptor | Reported Affinity (IC50) | Selectivity Highlight |

|---|---|---|---|

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | 0.057 nM | >10,000-fold vs. D2 Receptor nih.gov |

| N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide | Dopamine D3 | 0.7 nM | 133-fold vs. D2 Receptor researchgate.net |

Neuroprotection

Benzamide-containing structures have also been investigated for their neuroprotective potential. In a study focused on Parkinson's disease models, a novel calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide (ILB-162), was shown to possess neuroprotective properties. nih.govresearchgate.net Treatment with this compound significantly reduced intracellular reactive oxygen species (ROS) and reversed the overexpression of α-synuclein, a key pathological marker in Parkinson's disease. nih.gov

In a different context, N-benzyl eicosapentaenamide (NB-EPA), a type of fatty acid N-benzylamide, was identified as a neuroprotectant in a model of neonatal hypoxic-ischemic brain injury. mdpi.com NB-EPA treatment was found to reduce the size of cerebral infarction, improve neurobehavioral outcomes, and inhibit neuronal apoptosis by suppressing the p53-PUMA pathway. mdpi.com These findings, while on structurally distinct molecules, underscore the potential for benzamide derivatives to confer neuroprotection through various mechanisms.

While the antioxidant capacity of this compound has not been specifically detailed, related chemical structures have been evaluated for their ability to counteract oxidative stress. The antioxidant activity of phenolic compounds is well-established, and incorporating these motifs into benzamide structures is an area of active research.

For instance, a series of amide derivatives of 3,4,5-trihydroxyphenylacetic acid were synthesized and evaluated using multiple in vitro models, including DPPH and ABTS radical scavenging assays. nih.gov Many of these compounds exhibited more potent radical scavenging activity than the standard antioxidant Vitamin C. nih.gov In another study, novel benzamide derivatives incorporating a 4,6-diphenylpyrimidine (B189498) structure were assessed for their antioxidant activity using the DPPH and Ferric Reducing Antioxidant Power (FRAP) assays, confirming that the benzamide scaffold can be part of a larger molecule with significant antioxidant effects. semanticscholar.org These studies suggest that the benzamide framework can be a viable backbone for the design of new antioxidant agents.

A significant emerging activity for benzamide derivatives is the protection of pancreatic β-cells from endoplasmic reticulum (ER) stress. nih.govacs.orgnih.gov ER stress is a key factor in the dysfunction and death of insulin-producing β-cells, contributing to the progression of both type 1 and type 2 diabetes. nih.gov

In a cell-based high-throughput screening effort to find protective small molecules, researchers identified a benzamide derivative, N-(3-chlorophenethyl)-2,3-dihydrobenzo[b] nih.govmpu.edu.modioxine-6-carboxamide (1), as a promising hit that could shield β-cells from ER stress-induced apoptosis. nih.gov Although this initial compound showed modest activity, it served as a crucial starting point for structure-activity relationship (SAR) optimization.

This optimization led to the development of Compound 13d , a 3-(N-piperidinyl)methyl benzamide derivative, which demonstrated markedly superior protective effects. nih.govacs.org This compound protected β-cells from ER stress-induced death with nearly 100% maximum rescue activity and a potent half-maximal effective concentration (EC50). nih.govnih.govresearchgate.net

| Compound | Description | EC50 | Maximum Protective Activity |

|---|---|---|---|

| Compound 1 | Initial Screening Hit | ~10 µM | 42% nih.gov |

| Compound 13d | Optimized Derivative | 0.032 µM | ~100% nih.govacs.orgnih.gov |

Mechanistic investigations revealed that Compound 13d alleviates ER stress by suppressing all three primary branches of the unfolded protein response (UPR). nih.govacs.org The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. researchgate.net Under chronic or severe stress, the UPR can trigger apoptosis. Compound 13d was found to suppress the activation of the key UPR sensors PERK, IRE1α, and ATF6, thereby inhibiting the downstream apoptotic signaling cascade. nih.gov Furthermore, in a streptozotocin-induced diabetic mouse model, this optimized benzamide derivative was shown to significantly lower blood glucose levels while increasing β-cell survival and number, providing in vivo validation of its therapeutic potential. nih.govacs.orgnih.gov

Structure Activity Relationship Sar Studies of N P Chlorophenethyl Benzamide Derivatives

Influence of Chlorine Position on Biological Activity (e.g., Para vs. Meta)

The position of the chlorine atom on the phenethyl moiety of N-phenethylbenzamide derivatives is a critical determinant of their biological activity. While direct comparative studies on the anticonvulsant activity of ortho-, meta-, and para-chlorophenethylbenzamides are not extensively documented, research on related N-substituted benzamides provides valuable insights.

For instance, in a series of N-benzyl-3-[(chlorophenyl)amino]propanamides, the ortho- and para-chloro isomers demonstrated more potent anticonvulsant activity in the maximal electroshock (MES) test compared to the standard drug phenytoin. This suggests that the para-position, as seen in N-(p-Chlorophenethyl)benzamide, is favorable for this type of activity. The steric and electronic effects of the chlorine atom at different positions can significantly alter the molecule's conformation and its ability to bind to the active site of a receptor. The para-position generally offers a good balance of electronic influence with minimal steric hindrance compared to the ortho-position.

| Compound/Derivative Class | Chlorine Position | Observed Biological Activity Trend | Reference Compound(s) |

| N-benzyl-3-[(chlorophenyl)amino]propanamides | para > meta (in MES test) | ortho- and para-isomers more potent than phenytoin | Phenytoin |

| (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine | meta, para > ortho | Enhanced antifungal and antibacterial activity | Ortho-substituted derivative |

Impact of Electron-Withdrawing and Electron-Donating Groups on Bioactivity

Studies on related benzamide (B126) derivatives have shown that a combination of both EWGs and EDGs can be beneficial for certain biological activities. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, which contain both the electron-withdrawing chloro and nitro groups, demonstrated that the presence of an additional electron-donating methyl group on a phenyl ring enhanced the inhibitory activity against α-glucosidase and α-amylase. This suggests a complex interplay of electronic effects in determining bioactivity.

The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, which incorporates the strongly electron-withdrawing nitro group on the benzamide ring, highlights the strategy of using EWGs to potentially enhance bioactivity. nih.gov The nitro group can participate in hydrogen bonding and polar interactions, which can be crucial for binding to a receptor's active site.

Conversely, the presence of electron-donating groups like methoxy (B1213986) has also been explored. In a study of an N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivative, the compound exhibited potent anti-HBV activity. nih.gov The methoxy group, being an EDG, can increase the electron density of the aromatic ring and influence the molecule's metabolic stability and pharmacokinetic profile.

| Derivative Class | Substituent Type | Effect on Bioactivity | Example Compound(s) |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | EWG (NO₂) and EDG (CH₃) | Enhanced inhibitory activity against α-glucosidase and α-amylase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide |

| N-(3-chlorophenethyl)benzamide | EWG (NO₂) | Synthesized for potential bioactivity | N-(3-chlorophenethyl)-4-nitrobenzamide |

| N-(4-chlorophenyl)benzamide | EDG (OCH₃) and EWG (Cl) | Potent anti-HBV activity | N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide |

Stereochemical Dependence of Biological Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological macromolecules such as receptors and enzymes. For this compound derivatives that possess a chiral center, the biological activity often resides predominantly in one enantiomer.

While specific studies on the stereochemical dependence of this compound's biological activity are not extensively available, research on analogous anticonvulsant amides provides strong evidence for its importance. For instance, in a series of N-benzyl-2-acetamido-3-alkoxypropionamides, the anticonvulsant activity was found to be stereospecific, with the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide being significantly more potent than its (S)-enantiomer. This underscores the critical role of the spatial orientation of substituents for effective interaction with the biological target.

The synthesis and evaluation of individual enantiomers of this compound derivatives are therefore essential to fully characterize their pharmacological profile. The differential activity between enantiomers can provide valuable information about the topography of the binding site and guide the design of more potent and selective analogs.

| Compound Class | Chiral Center | Stereochemical Finding |

| N-benzyl-2-acetamido-3-alkoxypropionamides | C2 of the propionamide | Anticonvulsant activity primarily resides in the (R)-enantiomer. |

| This compound Derivatives | Potential chiral center at the benzylic position if substituted | Expected to exhibit stereospecific biological activity. |

Conformational Analysis and Its Role in Biological Interactions

The biological activity of a flexible molecule like this compound is intimately linked to its conformational preferences. The molecule can adopt various spatial arrangements due to rotation around its single bonds, and only a specific conformation, often referred to as the bioactive conformation, is responsible for binding to the biological target.

Conformational analysis, through techniques like X-ray crystallography and computational modeling, is crucial for understanding the three-dimensional structure of this compound and its derivatives. Crystal structure studies of related benzanilides have revealed that the amide bond can adopt different conformations (syn/anti) and that the dihedral angles between the aromatic rings are key structural parameters. For example, in 3-chloro-N-(2-chlorophenyl)benzamide, the two aromatic rings are nearly coplanar, which may influence its packing in the crystal lattice and its interaction with planar regions of a receptor.

The conformation of the amide bond itself is of particular importance. It is generally planar due to resonance, but the relative orientation of the substituents can vary. The ability of the molecule to adopt a low-energy conformation that complements the binding site of a receptor is a prerequisite for biological activity. Conformational restriction, by introducing rigid structural elements, is a common strategy in medicinal chemistry to lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

Contributions of Linker Length and Flexibility to Activity

The ethyl linker connecting the p-chlorophenyl and benzamide moieties in this compound is a key structural feature that dictates the spatial relationship between these two important pharmacophoric groups. The length and flexibility of this linker are critical for optimal interaction with the biological target.

In related fields, such as the development of fusion proteins, the length of flexible linkers has been shown to significantly impact catalytic efficiency. This highlights the general importance of linker optimization in the design of bioactive molecules. For this compound derivatives, modifying the ethyl linker by, for example, introducing substituents or altering its length to a propyl or methyl group, would be a logical step in SAR studies to probe the spatial requirements of the receptor binding site.

Substitution Patterns on Aromatic Rings and Their Bioactivity Implications

The nature and position of substituents on both the phenethyl and benzamide aromatic rings of this compound have a profound impact on its biological activity. As discussed in previous sections, the electronic and steric properties of these substituents are key modulators of the molecule's interaction with its biological target.

Systematic studies on related benzamide derivatives have demonstrated that specific substitution patterns are often associated with enhanced bioactivity. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, compounds bearing a cyano group at a specific position on the phenyl ring exhibited significant inhibitory activity against the FOXM1 transcription factor. This highlights the importance of not just the type of substituent but also its precise location on the aromatic ring.

For this compound, exploring a variety of substitution patterns on both aromatic rings is a crucial aspect of SAR studies. This could involve introducing additional chloro groups, or other halogens, as well as a range of electron-donating and electron-withdrawing groups at different positions. The resulting data would provide a comprehensive understanding of the structural requirements for optimal biological activity and could lead to the identification of derivatives with improved potency and selectivity.

| Derivative Class | Substitution Pattern | Bioactivity Implication |

| N-phenylthieno[2,3-b]pyridine-2-carboxamide | Cyano group at a specific phenyl position | Significant FOXM1 inhibitory activity |

| This compound | p-chloro on phenethyl ring | Favorable for anticonvulsant activity (inferred from related compounds) |

Identification of Key Pharmacophoric Features

Based on the available structure-activity relationship data for this compound and its analogs, several key pharmacophoric features can be identified as being crucial for their biological activity. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

The essential pharmacophoric elements for the bioactivity of this compound derivatives appear to include:

Two Aromatic Rings: A substituted phenethyl ring and a benzamide ring are fundamental components of the scaffold. These rings likely engage in hydrophobic and/or π-stacking interactions within the receptor binding site.

The Amide Linker: The -CO-NH- group serves as a crucial hydrogen bond donor and acceptor, forming key interactions with the biological target. Its conformational rigidity and the relative orientation of the carbonyl and N-H groups are likely critical.

The Ethyl Spacer: This linker provides the appropriate distance and flexibility for the two aromatic rings to adopt an optimal orientation for binding.

The para-Chloro Substituent: The chlorine atom at the para-position of the phenethyl ring appears to be a favorable feature for several biological activities, likely due to its electronic and steric properties that enhance binding affinity.

Appropriate Electronic Distribution: The presence and positioning of other electron-withdrawing or electron-donating groups on either aromatic ring can fine-tune the electronic properties of the molecule, leading to improved potency and selectivity.

Computational and Theoretical Chemistry Applications in N P Chlorophenethyl Benzamide Research

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(p-Chlorophenethyl)benzamide, docking simulations are instrumental in understanding its potential interactions with biological macromolecules.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| 3-Chlorobenzamide (B146230) | Human Matrix metalloproteinase-2 | -6.5, -6.4 | niscpr.res.in |

| 3-Chlorobenzamide | Human progesterone (B1679170) and allosteric inhibitor | -6.0, -5.7 | niscpr.res.in |

| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 (2YWP) | -67.19 | jppres.com |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | α-glucosidase | - | nih.gov |

| N-ethyl-4-(pyridin-4-yl)benzamide based compounds | Rho-associated kinase-1 (ROCK1) | - | peerj.com |

Beyond predicting binding strength, molecular docking reveals the specific interactions between a ligand and its target. These interactions are crucial for understanding the mechanism of action and for designing more potent and selective molecules. Docking studies on benzamide (B126) derivatives have identified key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site of target proteins. peerj.comnih.gov For example, research on N-(2-methoxyphenyl)-6-((4-nitrophenyl)sulfonyl)benzamide derivatives as HIV-1 Vif antagonists detailed the binding modes within the Vif-ElonginB-ElonginC complex. nih.gov Similarly, studies on novel benzamide-type cereblon binders have elucidated the interactions within the conserved tri-tryptophan pocket of the cereblon E3 ligase. nih.govnih.govresearchgate.net These studies highlight how docking can map the critical contact points between this compound and its potential biological targets.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties.

QSAR models are powerful tools for predicting the biological activity of novel compounds based on the activities of a known set of molecules. For benzamide derivatives, QSAR studies have been successfully applied to predict their potency as inhibitors of enzymes like histone deacetylases (HDACs). researchgate.netnih.govsphinxsai.com These models are typically developed using a training set of compounds with known activities and then validated using a test set. A robust 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors yielded a high correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.85, indicating excellent predictive power. researchgate.netnih.gov Such models can guide the synthesis of new derivatives of this compound with potentially enhanced biological activities. For instance, a QSAR study on N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors also produced a statistically significant model with good predictive capabilities. sphinxsai.com

| QSAR Model Subject | Key Statistical Parameters | Predicted Activity | Reference |

| Aminophenyl benzamide derivatives as HDAC inhibitors | r² = 0.99, q² = 0.85, F = 631.80 | HDAC inhibitory potency | researchgate.netnih.gov |

| N-(2-Aminophenyl)-Benzamide derivatives as HDAC2 inhibitors | r² = 0.927 (MFA), r²cv = 0.815 | HDAC2 inhibitory activity | sphinxsai.com |

| EPAC-specific sulfonamide modulators | - | EPAC-selective allosteric modulation | nih.gov |

| N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors | CoMFA (q² = 0.774, r² = 0.965), CoMSIA (q² = 0.676, r² = 0.949) | ROCK1 inhibitory activity | peerj.com |

The predictive power of QSAR/QSPR models relies on the use of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. Commonly used descriptors include:

LogP: The logarithm of the partition coefficient between n-octanol and water, which is a measure of a molecule's lipophilicity.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with drug transport properties.

Molecular Weight: The mass of a molecule.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donor and acceptor groups in a molecule.

Steric and Electrostatic Fields: Used in 3D-QSAR to describe the three-dimensional shape and electronic properties of a molecule.

QSAR studies on benzamide derivatives have shown that descriptors related to hydrophobicity, hydrogen bonding, and electronic properties are crucial for their biological activity. researchgate.netnih.gov For example, in the case of HDAC inhibitors, hydrophobic character and hydrogen bond donating groups were found to positively contribute to inhibitory potency. researchgate.netnih.gov

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of the electronic structure, geometry, and reactivity of molecules. researchgate.nettandfonline.comresearchgate.net For this compound, QM calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Electronic Properties: Analyze the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). tandfonline.comresearchgate.net The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability.

Predict Spectroscopic Properties: Calculate vibrational frequencies (FT-IR and Raman spectra) and electronic transitions (UV-Vis spectra) that can be compared with experimental data for structural validation. researchgate.nettandfonline.comresearchgate.net

Investigate Reaction Mechanisms: Model the transition states and energy barriers of chemical reactions involving the molecule.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) serves as a powerful tool for elucidating the electronic properties of this compound. Key parameters derived from DFT calculations, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), offer a detailed understanding of the molecule's reactivity and interaction capabilities.

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are crucial in determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a significant indicator; a smaller gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.net For benzamide, the parent structure of the title compound, the HOMO and LUMO orbitals have been calculated, providing a foundational understanding of its electronic transitions. researchgate.net In related Schiff base compounds, a narrow frontier orbital gap has been shown to indicate that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.govnih.gov This principle is applicable to this compound, where the electronic characteristics of the substituent groups will influence the HOMO-LUMO gap and, consequently, its reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable resource for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govuni-muenchen.de It visually represents the charge distribution on the molecular surface, with different colors indicating varying electrostatic potentials. libretexts.org Typically, red areas signify regions of negative potential, which are attractive to electrophiles, while blue areas denote positive potential, indicating sites favorable for nucleophilic attack. uni-muenchen.deresearchgate.net For molecules containing electronegative atoms like oxygen and nitrogen, these regions generally exhibit a negative electrostatic potential, while hydrogen atoms are associated with positive potential. nih.govnih.gov In this compound, the carbonyl oxygen and the regions around the aromatic rings would be key areas of interest in an MEP analysis, guiding predictions about intermolecular interactions. researchgate.net

Table 1: Key Electronic Properties from DFT Calculations

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and polarizability. researchgate.netnih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic charge distribution. libretexts.org | Identifies regions prone to electrophilic and nucleophilic attack. nih.govuni-muenchen.de |

Molecular Dynamics Simulations for Conformational Sampling and Binding Energy Analysis

Molecular dynamics (MD) simulations are instrumental in exploring the conformational landscape of this compound and its interactions with biological targets. These simulations provide a dynamic view of molecular behavior over time, offering insights that static models cannot.

Conformational Sampling: this compound possesses several rotatable bonds, leading to a multitude of possible conformations. MD simulations can systematically explore these conformational states, identifying the most stable and energetically favorable structures. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule dictates its ability to bind to a specific biological receptor.

Binding Energy Analysis: When investigating the interaction of this compound with a potential protein target, MD simulations coupled with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be used to calculate the binding free energy. peerj.com This provides a quantitative measure of the affinity between the ligand and the protein. For instance, in studies of related benzamide derivatives as ROCK1 inhibitors, MD simulations have been employed to understand the critical interactions and binding affinities. peerj.com Such analyses can reveal key amino acid residues involved in the binding and the nature of the intermolecular forces at play, such as hydrogen bonds and van der Waals interactions.

Table 2: Applications of Molecular Dynamics Simulations

| Application | Description | Relevance to this compound |

| Conformational Analysis | Exploration of the different spatial arrangements of the molecule. | Identifies low-energy, biologically relevant conformations. |

| Binding Free Energy Calculation | Quantitative assessment of the strength of interaction with a biological target. peerj.com | Predicts the binding affinity and stability of the ligand-protein complex. |

| Interaction Analysis | Identification of key residues and forces governing binding. | Elucidates the molecular basis of interaction with a receptor. |

Prediction of Biological Activity Spectra (e.g., PASS Online Program)

Computational tools that predict the biological activity spectra of compounds are invaluable in the early stages of drug discovery. The Prediction of Activity Spectra for Substances (PASS) Online program is a well-established example of such a tool. way2drug.comyoutube.comgenexplain.com

PASS Online analyzes the structure of a compound and predicts its potential biological activities, including pharmacological effects, mechanisms of action, and even toxic effects. way2drug.comyoutube.com The prediction is based on a structure-activity relationship (SAR) analysis of a large database of known bioactive compounds. genexplain.com The output is presented as a list of probable activities with corresponding probabilities of being active (Pa) and inactive (Pi). genexplain.com Activities with Pa > Pi are considered likely. genexplain.com

For this compound, a PASS prediction could generate a wide range of potential biological activities, guiding researchers toward specific experimental assays. For example, predictions might suggest activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects, which can then be validated in the laboratory. clinmedkaz.org This approach saves significant time and resources by prioritizing the most promising therapeutic applications.

E-Pharmacophore Hypothesis Generation

An e-pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

By analyzing the structure of this compound and comparing it to known active ligands for a particular target, an e-pharmacophore hypothesis can be generated. This model serves as a 3D query for virtual screening of compound libraries to identify other molecules with a similar arrangement of features and thus a higher probability of being active.

In the context of this compound, an e-pharmacophore model could be developed based on its key structural elements: the two aromatic rings, the amide linker (which can act as both a hydrogen bond donor and acceptor), and the chloro-substituent. This model would be invaluable for designing new derivatives with potentially improved activity or for discovering novel compounds with a similar mechanism of action.

Advanced Analytical and Spectroscopic Characterization in N P Chlorophenethyl Benzamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-(p-Chlorophenethyl)benzamide, ¹H and ¹³C NMR are the primary techniques employed for its structural confirmation and characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides precise information about the number of different types of protons and their neighboring environments in a molecule. In the case of this compound, the ¹H NMR spectrum is characterized by distinct signals corresponding to the protons of the benzamide (B126) and the p-chlorophenethyl moieties.

Based on the analysis of structurally similar compounds, the expected ¹H NMR chemical shifts for this compound in a solvent like deuterochloroform (CDCl₃) are as follows: The protons on the unsubstituted benzoyl ring typically appear in the aromatic region, with the ortho-protons (adjacent to the carbonyl group) resonating further downfield compared to the meta- and para-protons due to the electron-withdrawing effect of the carbonyl group. The protons of the p-chlorophenethyl group also give characteristic signals. The two sets of aromatic protons on the chlorophenyl ring appear as distinct doublets, a result of their coupling to adjacent protons. The ethyl chain protons present as two triplets, corresponding to the methylene (B1212753) group adjacent to the nitrogen (CH₂-N) and the methylene group adjacent to the chlorinated phenyl ring (Ar-CH₂). The amide proton (N-H) typically appears as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzoyl H (ortho) | ~ 7.7-7.9 | d | ~ 7-8 |

| Benzoyl H (meta, para) | ~ 7.4-7.6 | m | |

| p-Chlorophenyl H | ~ 7.2-7.3 | d | ~ 8-9 |

| p-Chlorophenyl H | ~ 7.1-7.2 | d | ~ 8-9 |

| N-H | ~ 6.0-6.5 | t or br s | ~ 5-6 |

| -CH₂-N | ~ 3.6-3.8 | q | ~ 6-7 |

| Ar-CH₂- | ~ 2.9-3.1 | t | ~ 6-7 |

Note: The predicted values are based on data from structurally related compounds and may vary from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is typically the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons of both the benzoyl and p-chlorophenyl rings resonate in the characteristic aromatic region. The carbon atom bonded to the chlorine atom in the p-chlorophenethyl moiety shows a signal at a specific chemical shift influenced by the halogen's electronegativity. The two methylene carbons of the ethyl bridge appear in the aliphatic region of the spectrum. Analysis of related compounds, such as N-(3-chlorophenethyl)-4-nitrobenzamide, indicates that the methylene carbon attached to the nitrogen is typically found at a lower field than the one attached to the aromatic ring. massbank.eu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | ~ 167 |

| C (ipso, Benzoyl) | ~ 134 |

| C (ortho, Benzoyl) | ~ 127 |

| C (meta, Benzoyl) | ~ 128 |

| C (para, Benzoyl) | ~ 131 |

| C (ipso, p-Chlorophenyl) | ~ 137 |

| C-Cl (p-Chlorophenyl) | ~ 132 |

| C (ortho to CH₂, p-Chlorophenyl) | ~ 130 |

| C (meta to CH₂, p-Chlorophenyl) | ~ 129 |

| -CH₂-N | ~ 41 |

| Ar-CH₂- | ~ 35 |

Note: The predicted values are based on data from structurally related compounds and may vary from experimental values.

Other Advanced NMR Techniques

For a more in-depth structural analysis, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed.

COSY spectra would reveal the coupling relationships between protons, confirming the connectivity within the ethyl chain and the aromatic spin systems.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC spectra show correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity between the benzoyl and p-chlorophenethyl fragments through the amide linkage.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in the mass spectrometric analysis of organic compounds like this compound.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways for amides typically involve cleavage of the bonds adjacent to the carbonyl group. Common fragment ions would include the benzoyl cation and the p-chlorophenethyl fragment. The presence of chlorine would be indicated by a characteristic isotopic pattern for chlorine-containing fragments (approximately a 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes).

Table 3: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z | Proposed Fragment | Structure |

| 259/261 | [M]⁺˙ (Molecular Ion) | [C₁₅H₁₄ClNO]⁺˙ |

| 139/141 | [ClC₆H₄CH₂CH₂]⁺ | p-Chlorophenethyl cation |

| 125 | [C₆H₅CO]⁺ | Benzoyl cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The predicted values are based on general fragmentation patterns of amides and related structures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation.

For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule [C₁₅H₁₄ClNO + H]⁺ at m/z 260/262. By inducing fragmentation of this precursor ion (a technique known as tandem mass spectrometry or MS/MS), structural information can be obtained. The fragmentation in ESI-MS/MS often involves the cleavage of the amide bond, similar to EI-MS, yielding the benzoyl cation and the protonated p-chlorophenethylamine. The analysis of N-(3-chlorophenethyl)-4-nitrobenzamide by ESI-MS showed characteristic fragmentation pathways involving the cleavage of the amide bond. massbank.eu

Table 4: Predicted Key Ions in the ESI-MS and MS/MS of this compound

| Ion Type | m/z | Proposed Fragment |

| [M+H]⁺ | 260/262 | Protonated this compound |

| Fragment Ion | 140/142 | Protonated p-chlorophenethylamine |

| Fragment Ion | 105 | Benzoyl cation |

Note: The predicted values are based on ESI-MS behavior of similar amide compounds.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of a target compound by providing its exact mass. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of a unique elemental formula.

For this compound, the molecular formula is C₁₅H₁₄ClNO. HRMS analysis, often using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used to find the protonated molecule [M+H]⁺. The theoretical exact mass of this ion can be calculated with high precision. An experimental result that matches this theoretical value within a narrow margin of error confirms the elemental composition of the synthesized molecule.

Table 1: Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) (Hypothetical) |

| [C₁₅H₁₅ClNO]⁺ | 260.0837 | 260.0835 | -0.77 |

Note: The data in this table is illustrative and represents expected values for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In the analysis of this compound, LC-MS would serve multiple purposes: confirming the molecular weight of the compound, assessing the purity of a sample, and identifying any impurities or byproducts from the synthesis.

A sample solution would be injected into an LC system, typically a reversed-phase column (e.g., C18), and eluted with a mobile phase gradient (e.g., water and acetonitrile). The retention time (RT) is characteristic of the compound under specific chromatographic conditions. As the compound elutes from the column, it enters the mass spectrometer, which provides mass data for the peak, confirming that the peak at that retention time corresponds to the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure.

For this compound, the IR spectrum would be expected to show several key absorption bands. The presence of a secondary amide group would be confirmed by an N-H stretch (typically around 3300 cm⁻¹) and a strong C=O (Amide I) stretch (around 1640-1680 cm⁻¹). Other expected peaks include C-H stretches from the aromatic rings and the ethyl bridge, and a C-Cl stretch at lower wavenumbers.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | ~3300 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C-H (Aliphatic) | Stretch | 2850-2960 |

| C=O (Amide I) | Stretch | 1640-1680 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N (Amide) | Stretch | 1200-1300 |

| C-Cl | Stretch | 700-800 |

Note: The data in this table is based on general IR correlation charts and represents expected values.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λ_max) is related to the structure of the chromophores in the molecule.

This compound contains two aromatic rings (a benzoyl group and a p-chlorophenyl group) and an amide linkage. These constitute the chromophore system. The primary electronic transitions expected are π→π* transitions associated with the aromatic rings. epa.gov The presence of the chlorine atom and the amide group can influence the position and intensity of these absorption bands. The UV-Vis spectrum, typically measured in a solvent like methanol (B129727) or ethanol, would show characteristic absorbance maxima in the UV range.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic methods are essential for both assessing the purity of this compound and for its isolation and purification following synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a non-volatile organic compound. A small amount of the sample is injected into the HPLC system, and its components are separated based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A detector, most commonly a UV detector set to a wavelength where the compound absorbs strongly (determined by UV-Vis spectroscopy), measures the elution of compounds.

The purity of this compound would be determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A high-purity sample would show a single, sharp peak with minimal or no other peaks present. HPLC can also be used on a larger scale (preparative HPLC) to purify the compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, assess sample purity, and determine appropriate solvent systems for column chromatography. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a solvent system (mobile phase), which travels up the plate by capillary action.

Different components in the sample will travel at different rates, resulting in separation. The Retention Factor (R_f), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For this compound, TLC would be used during its synthesis to track the consumption of starting materials and the formation of the product. It also serves as a quick check for the presence of impurities. chemicalbook.com

Flash Column Chromatography

Flash column chromatography is a cornerstone technique for the purification of synthesized this compound, effectively separating it from by-products and unreacted starting materials. phenomenex.com This rapid purification method utilizes a stationary phase, most commonly silica gel, packed into a column. phenomenex.com An eluent, or mobile phase, is pushed through the column under pressure, typically using compressed air or nitrogen, which significantly speeds up the separation process compared to traditional gravity-fed chromatography. phenomenex.com

The selection of an appropriate solvent system (eluent) is critical for achieving optimal separation. youtube.com The goal is to find a solvent or mixture of solvents in which the target compound, this compound, has a specific retention factor (Rf) on a thin-layer chromatography (TLC) plate, often around 0.3. youtube.comucsb.edu This ensures that the compound moves through the column at a rate that allows for its effective separation from impurities.

In a typical procedure, the crude reaction mixture containing this compound is loaded onto the top of the silica gel column. youtube.com The eluent is then passed through the column, and fractions are collected as they exit. ucsb.edu The composition of these fractions is monitored, often using TLC, to identify which ones contain the purified this compound. youtube.com

The efficiency of flash chromatography allows for the purification of quantities ranging from milligrams to several grams, making it a versatile tool in both research and larger-scale synthetic chemistry. phenomenex.comucsb.edu Modern flash chromatography systems can be automated, further enhancing efficiency and reproducibility. phenomenex.com Columns are available in various sizes and can be packed with different types of silica or other adsorbent materials to suit specific separation needs. phenomenex.comphenomenex.com

For instance, in the synthesis of a related compound, N-(3-chlorophenethyl)-4-nitrobenzamide, a specific eluent system of chloroform/diethyl ether/n-hexane (6/3/1) was used to achieve an Rf value of 0.51. mdpi.com This highlights the importance of tailoring the mobile phase to the specific properties of the amide being purified.

Table 1: Key Parameters in Flash Column Chromatography for Amide Purification

| Parameter | Description | Typical Value/Range |

| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the sample through the column. | Varies depending on the compound; often a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). |

| Retention Factor (Rf) | A measure of a compound's movement on a TLC plate, used to select the eluent. | ~0.3 for the target compound. youtube.comucsb.edu |

| Column Diameter | The internal diameter of the chromatography column. | 10 mm to >70 mm, depending on the scale of purification. ucsb.edu |

| Fraction Size | The volume of eluent collected in each tube. | ~1 mL to ~20 mL, depending on the column size. ucsb.edu |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive analytical technique that provides the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to determine the empirical formula of the substance, which is the simplest whole-number ratio of atoms in the compound. For this compound, with a molecular formula of C₁₅H₁₄ClNO, the theoretical elemental composition can be calculated.

Experimental results from elemental analysis of a synthesized sample are then compared to these theoretical values. A close correlation between the experimental and theoretical percentages provides strong evidence for the successful synthesis and purity of this compound.

Table 2: Theoretical vs. Experimental Elemental Analysis Data for this compound

| Element | Theoretical Mass % (C₁₅H₁₄ClNO) | Experimental Mass % (Hypothetical) |

| Carbon (C) | 69.36% | 69.30% |

| Hydrogen (H) | 5.43% | 5.45% |

| Chlorine (Cl) | 13.65% | 13.61% |

| Nitrogen (N) | 5.39% | 5.37% |

| Oxygen (O) | 6.16% | 6.27% |

Melting Point Analysis for Purity and Identity Confirmation

Melting point analysis is a fundamental and straightforward technique used to assess the purity and confirm the identity of a solid crystalline compound. A pure crystalline solid will typically melt over a narrow temperature range, usually 1-2°C. The presence of impurities will generally depress the melting point and broaden the melting range.

For this compound, a sharp and well-defined melting point that is consistent with reported literature values serves as a strong indicator of its purity. For instance, the related compound N-(3-chlorophenethyl)-4-nitrobenzamide was found to have a melting point of 147–149 °C. mdpi.com The melting point of benzamide, a parent compound, is 130 °C. nih.gov

The determination of the melting point is often one of the first analytical steps performed after a compound has been synthesized and purified. It provides a quick and reliable check of the success of the purification process.

Table 4: Melting Point Data for Related Amide Compounds

| Compound | Molecular Formula | Melting Point (°C) |

| Benzamide nih.gov | C₇H₇NO | 130 |

| N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com | C₁₅H₁₃ClN₂O₃ | 147–149 |

| This compound | C₁₅H₁₄ClNO | Not available in search results |

Preclinical and in Vitro/ex Vivo Research Models for N P Chlorophenethyl Benzamide

Cell-Based Assays